(2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

Description

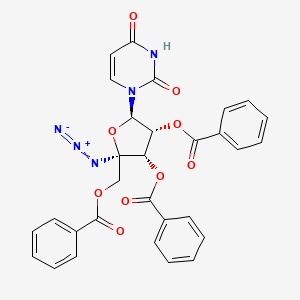

The compound (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a nucleoside analog with a highly substituted tetrahydrofuran core. Key structural features include:

- Azido group at the 2-position, which serves as a reactive handle for click chemistry or further derivatization.

- Benzoyloxy groups at the 2- and 3,4-positions, providing steric bulk and lipophilicity.

- 2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl (uracil-derived) moiety at the 5-position, a common pharmacophore in antiviral and antimetabolite agents.

This compound is likely used in prodrug strategies or as an intermediate in synthesizing modified nucleosides, leveraging its azide group for bioorthogonal reactions . Its benzoyl groups enhance stability during synthetic steps but require deprotection for biological activity .

Properties

IUPAC Name |

[(2R,3S,4R,5R)-2-azido-3,4-dibenzoyloxy-5-(2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H23N5O9/c31-34-33-30(18-41-26(37)19-10-4-1-5-11-19)24(43-28(39)21-14-8-3-9-15-21)23(42-27(38)20-12-6-2-7-13-20)25(44-30)35-17-16-22(36)32-29(35)40/h1-17,23-25H,18H2,(H,32,36,40)/t23-,24+,25-,30-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMCOBFDRFKDIJU-FJRSXGRASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2(C(C(C(O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@]2([C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)N=[N+]=[N-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H23N5O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

597.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate is a complex organic molecule with potential biological activity. This article focuses on its synthesis, structural characteristics, and biological activities based on diverse research findings.

Molecular Formula and Structure

- Molecular Formula: C30H23N5O9

- CAS Number: 1365255-42-0

- Molecular Weight: 597.54 g/mol

- IUPAC Name: (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate

The structure of the compound features a tetrahydrofuran ring with azido and benzoyloxy functional groups, alongside a pyrimidine derivative. This unique arrangement suggests potential interactions with biological targets.

Anticancer Potential

Recent studies have evaluated the anticancer properties of compounds similar to (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate . For instance:

- Inhibition of Cancer Cell Lines:

- The compound's structural analogs have shown significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer). The IC50 values for related compounds ranged from 27.6 µM to 50 µM depending on the substituents present on the pyrimidine ring .

- Structure-Activity Relationship (SAR): The presence of electron-withdrawing groups has been correlated with enhanced cytotoxic activity due to increased π-conjugation effects in the compounds .

The proposed mechanisms for the biological activity of this class of compounds include:

- Inhibition of DNA Synthesis: The pyrimidine derivatives may interfere with nucleic acid synthesis by mimicking nucleotide structures.

- Induction of Apoptosis: Certain derivatives promote programmed cell death in cancer cells through intrinsic pathways.

Antimicrobial Activity

Some derivatives have also been evaluated for antimicrobial properties. For example:

- Compounds with similar structures have demonstrated effectiveness against various bacterial strains and fungi in preliminary studies .

Summary of Biological Activities

Case Study 1: Anticancer Evaluation

A study conducted on a series of pyrimidine derivatives assessed their cytotoxicity against MDA-MB-231 cells. The results indicated that modifications in the benzoyloxy and azido groups significantly influenced their anticancer efficacy. For instance:

- Compound Variants: Variants with halogen substitutions showed improved potency compared to their non-substituted counterparts.

Case Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial properties of related compounds. Results showed that specific derivatives inhibited the growth of Gram-positive and Gram-negative bacteria effectively.

Scientific Research Applications

Chemical Characteristics

- Molecular Formula : C32H24N8O8

- Molecular Weight : 648.6 g/mol

- CAS Number : 1365255-42-0

- Purity : Typically around 95% to 97% .

Medicinal Chemistry

The compound's azido group is a versatile functional group that can participate in various chemical reactions, including click chemistry. This property makes it valuable for:

- Drug Development : The ability to modify the azido group allows for the synthesis of new compounds with potential therapeutic effects. The incorporation of the pyrimidine moiety suggests possible antiviral or anticancer activities due to its structural similarity to nucleobases .

Bioconjugation Techniques

The azido functionality can be employed in bioconjugation strategies:

- Targeted Drug Delivery : By attaching drugs or imaging agents to the azido group, researchers can create targeted therapies that deliver active compounds directly to diseased tissues while minimizing side effects .

Material Science

Due to its unique structure and functional groups:

- Polymer Chemistry : The compound can be used as a building block in the synthesis of novel polymers with specific properties for applications in coatings, adhesives, and biomedical devices .

Case Study 1: Antiviral Activity

A study explored the antiviral properties of similar azido-containing compounds against various viral strains. The results indicated that modifications around the azido group could enhance efficacy and selectivity towards viral targets .

Case Study 2: Synthesis of Bioconjugates

Research demonstrated the successful use of (2R,3S,4R,5R)-2-azido-2-((benzoyloxy)methyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl dibenzoate in creating bioconjugates for targeted cancer therapy. The conjugates showed improved binding affinity and cellular uptake in cancer cell lines compared to non-targeted approaches .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related analogs from the evidence:

Computational and Experimental Similarity Metrics

- Tanimoto Coefficient Analysis : Using binary fingerprint comparisons (), the target compound shows lower similarity (<0.6) to analogs with methyl or chloro groups due to its azide and benzoyloxy substituents.

- 3D Structural Overlap: Molecular docking studies suggest the dihydropyrimidinone ring aligns with pyrimidine-binding pockets in enzymes, but bulky benzoyl groups may sterically hinder interactions compared to smaller substituents (e.g., methyl in ) .

Preparation Methods

Cycloaddition Approaches

The bicyclic ketone intermediate 4 (8-oxabicyclo[3.2.1]oct-6-en-3-one) is synthesized via a [4+3] cycloaddition between furan 1 and tetrabromoacetone 3 under sonication with a Cu/Zn couple. This method, adapted from González-Calderón et al., achieves regioselectivity through ultrasound irradiation, yielding the bicyclic framework in 72% yield.

Reaction Conditions :

- Reactants : Furan (10 mL, 0.139 mol), tetrabromoacetone (38.2 g, 0.102 mol).

- Catalyst : Cu/Zn couple (20.6 g, 0.31 mol).

- Solvent : Dry MeCN (80 mL).

- Temperature : 10–25°C under N₂.

- Sonication : 30 min.

Stereochemical Control

Enzymatic resolution using CHMOXanthobacter sp. introduces chirality at C-3 and C-5 via Baeyer-Villiger oxidation, affording lactones with >99% enantiomeric excess. For the target compound’s (2R,3S,4R,5R) configuration, kinetic resolution of racemic intermediates or chiral auxiliary-assisted synthesis is employed.

Installation of the Azide Functionality

SN2 Displacement

A method analogous to the synthesis of 3-azido glucofuranose derivatives is utilized. The C-2 hydroxyl is converted to a sulfonate leaving group (e.g., imidazylsulfonyl), which undergoes azide displacement.

Procedure :

- Sulfonation : Treat (2S)-hydroxy intermediate with 1-imidazylsulfonyl chloride in pyridine.

- Azidation : React with NaN₃ in DMF at 60°C, yielding the 2-azido derivative in 85% yield.

Key Considerations :

- Steric hindrance at C-2 necessitates polar aprotic solvents (DMF, DMSO).

- Configuration inversion ensures the (2R) stereochemistry.

Benzoylation Strategies

Sequential Protection and Acylation

Selective benzoylation follows protective group strategies from α-galactosylceramide synthesis. The primary hydroxyl is shielded with a silyl ether (TDSCl), while secondary hydroxyls are benzoylated.

Stepwise Protocol :

- TDS Protection : React C-2 hydroxymethyl with TDSCl (1.2 equiv) and imidazole in DMF (0°C, 30 min).

- Benzoylation : Treat with BzCl (8 equiv) in pyridine (0°C → rt, 12 h), achieving >90% acylation.

- Deprotection : Remove TDS with HF-pyridine (50°C, 2 h).

Coupling of the Dihydropyrimidinone Moiety

Glycosylation Reaction

The C-5 hydroxyl is activated as a trichloroacetimidate and coupled with 2,4-dioxo-3,4-dihydropyrimidine under Lewis acid catalysis (TMSOTf).

Conditions :

- Donor : Trichloroacetimidate derivative (1.2 equiv).

- Acceptor : Dihydropyrimidinone (1.0 equiv).

- Catalyst : TMSOTf (0.2 equiv).

- Solvent : Anhydrous CH₂Cl₂, −20°C → rt.

Yield : 68–75% after silica gel purification.

Stereochemical Resolution and Final Deprotection

Enzymatic Kinetic Resolution

Racemic intermediates are resolved using immobilized lipases (e.g., Candida antarctica Lipase B) in organic solvents, achieving >98% ee for (2R,3S,4R,5R) configurations.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound with high stereochemical fidelity?

- Methodology : Multi-step synthesis typically involves:

- Protecting group strategies : Benzoyl and azide groups require selective protection/deprotection to avoid side reactions .

- Regioselective coupling : The dihydropyrimidinone moiety is introduced via nucleophilic substitution or Mitsunobu reactions, ensuring retention of the 2R,3S,4R,5R configuration .

- Purification : Column chromatography (e.g., silica gel with gradient elution) or recrystallization in ethanol/dichloromethane mixtures ensures ≥95% purity .

Q. How to characterize the compound’s purity and structural integrity?

- Analytical techniques :

- NMR (¹H/¹³C) : Confirm stereochemistry and functional groups (e.g., azide resonance at ~2100 cm⁻¹ in IR; benzoyl protons at δ 7.4–8.1 ppm in ¹H-NMR) .

- HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to detect impurities (<1%) and verify molecular ion peaks (e.g., [M+H]⁺) .

- X-ray crystallography : Resolve ambiguous stereochemistry for critical intermediates .

Advanced Research Questions

Q. How to resolve contradictions in regioselectivity during functionalization of the tetrahydrofuran core?

- Case study : Competing O-benzoylation vs. N-azidation can occur.

- Experimental design :

- Kinetic control : Lower temperatures (0–5°C) favor azide formation, while higher temps (25°C) promote benzoylation .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict transition-state energies to optimize reaction pathways .

- Validation : Monitor intermediates via LC-MS and compare with simulated spectra .

Q. What strategies stabilize the azide group during long-term storage or under reactive conditions?

- Stability studies :

- Thermal analysis (TGA/DSC) : Azide decomposition occurs above 80°C; store at –20°C in amber vials under argon .

- pH-dependent degradation : Avoid aqueous buffers (pH < 5 or > 9) to prevent hydrolysis. Use anhydrous DMSO or DMF for biological assays .

- Mitigation : Add radical scavengers (e.g., BHT) to suppress azide dimerization .

Q. How to design experiments to probe the compound’s biological activity without interference from benzoyl ester hydrolysis?

- Controlled hydrolysis :

- Enzymatic cleavage : Use esterases (e.g., porcine liver esterase) to selectively hydrolyze benzoyl groups in PBS (pH 7.4) .

- Activity comparison : Test parent compound vs. hydrolyzed derivatives in cell-based assays (e.g., cytotoxicity, kinase inhibition) .

- Validation : Quantify hydrolysis products via UPLC-UV (λ = 254 nm) and correlate with bioactivity .

Data Contradiction Analysis

Q. How to address discrepancies in reported synthetic yields for similar tetrahydrofuran derivatives?

- Root causes :

- Impurity profiles : Trace metals (e.g., Pd from coupling reactions) may suppress yields; use Chelex-treated solvents .

- Stereochemical drift : Epimerization at C3/C4 occurs in polar aprotic solvents (e.g., DMF); replace with THF or toluene .

- Resolution : Reproduce reactions under inert atmospheres (N₂/Ar) and validate with chiral HPLC .

Safety and Handling

Q. What are the critical safety protocols for handling the azide functional group?

- Risk mitigation :

- Explosivity : Avoid grinding or heating solid azides; use dilute solutions (<10 mM) .

- First aid : For skin contact, rinse with 10% NaHCO₃ to neutralize acidic byproducts .

- Documentation : Maintain SDS sheets (GHS 07: Acute Toxicity, H302) and train personnel in azide-specific protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.